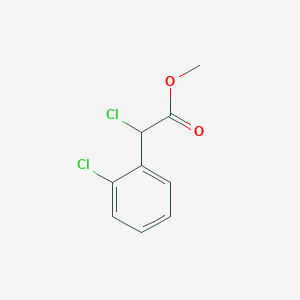

Methyl 2-chloro-2-(2-chlorophenyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-chloro-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNHCGQRDZRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451310 | |

| Record name | Methyl 2-chloro-2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90055-47-3 | |

| Record name | Methyl 2-chloro-2-(2-chlorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-2-(2-chlorophenyl)acetate

This technical guide provides a comprehensive overview of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a compound of interest in organic synthesis and pharmaceutical research. The document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a chemical intermediate.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Synonyms:

-

Benzeneacetic acid, α,2-dichloro-, methyl ester[1]

-

2-Chloro-2-(2'-chlorophenyl)acetic acid methyl ester[1]

-

GS-4459[1]

Chemical Structure:

The structure of this compound consists of a central acetate methyl ester backbone. The alpha-carbon of this acetate group is substituted with a chlorine atom and a 2-chlorophenyl group.

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| InChI | InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 | [1] |

| InChIKey | BUGNHCGQRDZRSQ-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C(C1=CC=CC=C1Cl)Cl | [1] |

| CAS Number | 90055-47-3 | [1] |

Biological and Chemical Significance

This compound is a valuable intermediate in the synthesis of various organic compounds.[2] Its structure, featuring two chlorine atoms, enhances its electrophilicity, making it reactive towards nucleophilic substitution.[2] This reactivity is pivotal for its use in the production of pharmaceuticals and agrochemicals.[2]

Research has indicated its potential in several areas of biological activity, making it a lead compound for the development of new therapeutic agents.

| Biological Activity | Observed Effect | Reference |

| Antimicrobial | Inhibits bacterial growth at concentrations above 50 µg/mL. | [2] |

| Anticancer | Induces apoptosis in cancer cells. | [2] |

| Anti-inflammatory | Modulates inflammatory pathways. | [2] |

Experimental Protocols: Synthesis

A common and industrially viable method for synthesizing related compounds involves a multi-step process. An analogous synthesis for this compound can be inferred from established methods for similar structures, such as the synthesis of its parent compound and subsequent halogenation.

A. Esterification of 2-chlorophenylglycine

One key synthetic route involves the esterification of an amino acid precursor.[2]

-

Reactants: 2-chlorophenylglycine, thionyl chloride, and methanol.[2]

-

Procedure:

-

Product: This yields the methyl ester hydrochloride, which can be used in subsequent steps without extensive purification.[2]

B. Halogenation

Following the creation of the methyl ester, a halogenation step is required to introduce the second chlorine atom. This can be achieved through various methods, including photochemical bromination under acidic conditions for related bromo-compounds, which suggests a similar chlorination approach is feasible.[2][3]

Figure 2: General synthetic workflow for this compound.

Logical Relationships and Applications

This compound's significance stems from its dual role as a reactive intermediate and a molecule with potential biological activity. Its chemical properties allow it to be a building block for more complex molecules, including active pharmaceutical ingredients (APIs).

Figure 3: Logical relationship of synthesis, properties, and applications.

References

- 1. This compound | C9H8Cl2O2 | CID 10998506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90055-47-3 | Benchchem [benchchem.com]

- 3. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

physical and chemical properties of Methyl 2-chloro-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals, including the antiplatelet agent clopidogrel.

Core Physical and Chemical Properties

This compound, with the CAS number 90055-47-3, is a disubstituted acetic acid derivative. Its chemical structure features a methyl ester group and two chlorine atoms, one on the alpha-carbon of the acetate backbone and another on the ortho position of the phenyl ring.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 90055-47-3 | [1] |

| Boiling Point (Predicted) | 270.883 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.317 g/cm³ | [2] |

| XLogP3 | 3.1 | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the methyl ester protons, the methine proton at the alpha-carbon, and the aromatic protons of the 2-chlorophenyl group. The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon, the ester methyl carbon, the alpha-carbon, and the carbons of the aromatic ring.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching.[3]

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns will likely involve the loss of the methoxycarbonyl group, chlorine atoms, and fragmentation of the aromatic ring.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to related compounds involves the esterification of the corresponding carboxylic acid. One industrially viable method for a similar compound, methyl 2-amino-2-(2-chlorophenyl)acetate, starts with 2-chlorophenylglycine, which is converted to its methyl ester hydrochloride using thionyl chloride and methanol. The chlorination of the alpha-carbon can be a subsequent step.

Illustrative Synthesis Workflow:

The synthesis of this compound is often a key step in the production of more complex pharmaceutical molecules. A representative workflow is the synthesis of the antiplatelet drug, Clopidogrel.

Caption: Synthesis pathway of (S)-(+)-Clopidogrel highlighting the role of key intermediates.

Purification

Purification of this compound can be achieved through standard laboratory techniques such as column chromatography or recrystallization. The choice of solvent for recrystallization would depend on the compound's solubility at different temperatures, which needs to be determined experimentally.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress.

Table 2: Representative HPLC Method for Analysis of Related Compounds (e.g., Clopidogrel and its impurities)

| Parameter | Condition |

| Column | C18 (e.g., Luna C18, 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile). A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and phosphate buffer. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

This method is for a related compound and may require optimization for this compound.[4]

Logical Workflow for HPLC Method Development:

Caption: A typical workflow for developing an HPLC analytical method.

Chemical Reactivity and Stability

This compound is expected to undergo reactions typical of esters and halogenated compounds.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-2-(2-chlorophenyl)acetic acid, and methanol.[5]

-

Nucleophilic Substitution: The chlorine atom at the alpha-position is susceptible to nucleophilic attack, allowing for the introduction of various functional groups.[5]

-

Reduction: The ester can be reduced to the corresponding alcohol, 2-chloro-2-(2-chlorophenyl)ethanol, using strong reducing agents.[5]

Information on the long-term stability and specific storage conditions is limited, but as a general precaution for halogenated organic compounds, it should be stored in a cool, dry, well-ventilated area away from incompatible substances.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its properties, synthesis, and analysis. Further experimental investigation is required to fully characterize its physical properties and to optimize synthetic and analytical protocols for specific applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions.

References

- 1. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2'DICHLORO PHENYL ACETIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. D raw electron pushing mechanisms that account for the observation .. [askfilo.com]

- 5. This compound | 90055-47-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to Methyl 2-chloro-2-(2-chlorophenyl)acetate (CAS Number 90055-47-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-2-(2-chlorophenyl)acetate, identified by CAS number 90055-47-3, is a halogenated benzene derivative and a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its structural features, including two chlorine substituents, contribute to its reactivity and make it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, safety and handling information, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet underexplored, biological activities. The information presented herein is intended to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 90055-47-3 | [2] |

| Molecular Formula | C₉H₈Cl₂O₂ | [2] |

| Molecular Weight | 219.06 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzeneacetic acid, α,2-dichloro-, methyl ester; 2-Chloro-2-(2'-chlorophenyl)acetic acid methyl ester | [2] |

| Appearance | Solid | [1] |

| XLogP3 | 3.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 217.9901349 Da | [2] |

| Monoisotopic Mass | 217.9901349 Da | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

Note: Most physicochemical properties are computed and sourced from PubChem.

Synthesis and Experimental Protocols

This compound is primarily utilized as a chemical intermediate, particularly in the synthesis of the antiplatelet agent Clopidogrel.[3][4] A plausible synthetic route involves the esterification of 2-chloro-2-(2-chlorophenyl)acetic acid. While a specific, detailed protocol for this exact transformation is not widely published, a general Fischer esterification procedure can be adapted.

Fischer Esterification of 2-chloro-2-(2-chlorophenyl)acetic acid

This protocol describes a general method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

2-chloro-2-(2-chlorophenyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-2-(2-chlorophenyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the reaction mixture).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis and purification of the target compound.

Reactivity and Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of Clopidogrel, a widely used antiplatelet medication.[3][4] The two chlorine atoms in the molecule make it a reactive electrophile, susceptible to nucleophilic substitution reactions. This reactivity is harnessed to build the complex heterocyclic core of Clopidogrel.

Diagram 2: Role as a Pharmaceutical Intermediate

Caption: The role of the title compound as a key intermediate in drug synthesis.

Potential Biological Activities (Inferred from Structurally Related Compounds)

Table 2: Potential Biological Activities Based on Related Compounds

| Activity | Description of Activity in Related Compounds | Potential for Target Compound |

| Anticancer | Certain chlorinated phenyl derivatives have demonstrated cytotoxic effects against various cancer cell lines. | The presence of two chlorine atoms may confer cytotoxic properties, warranting investigation against a panel of cancer cell lines. |

| Antimicrobial | Halogenated aromatic compounds are known to exhibit antibacterial and antifungal properties. | The compound could be screened for activity against a range of pathogenic bacteria and fungi. |

| Anti-inflammatory | Some phenylacetic acid derivatives possess anti-inflammatory properties by modulating inflammatory pathways. | The compound could be evaluated in in-vitro and in-vivo models of inflammation. |

Diagram 3: Hypothetical Signaling Pathway Involvement

Caption: A theoretical model of the compound's potential interaction with a cellular signaling pathway.

Spectroscopic Data

Experimental spectroscopic data for this compound (CAS 90055-47-3) is not widely available. However, data for the structurally related compound, Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7), which lacks the alpha-chloro substituent, is available and can serve as a reference point.

Table 3: Spectroscopic Data for Methyl 2-(2-chlorophenyl)acetate (CAS 57486-68-7)

| Technique | Key Features | Source |

| ¹³C NMR | Spectral data available. | [5] |

| IR Spectroscopy | Vapor phase IR spectrum available. | [5] |

| Mass Spectrometry | GC-MS data available. | [6] |

Note: The provided data is for a related compound and should be used for reference purposes only.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

Table 4: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source:[2]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable chemical intermediate with a primary, well-documented role in the synthesis of the pharmaceutical agent Clopidogrel. While its own biological activities have not been extensively explored, its structural features suggest potential for further investigation in the fields of anticancer, antimicrobial, and anti-inflammatory research. This guide provides a foundational understanding of this compound to aid researchers in its safe handling, synthesis, and exploration of its potential applications in drug discovery and development. Further experimental validation of its physicochemical properties and biological activities is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H8Cl2O2 | CID 10998506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Methyl (2-chlorophenyl)acetate | C9H9ClO2 | CID 93683 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-chloro-2-(2-chlorophenyl)acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-chloro-2-(2-chlorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals, most notably the antiplatelet agent Clopidogrel. This document outlines its chemical properties, synthesis protocols, and its pivotal role in drug development.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 219.065 g/mol | [1] |

| CAS Number | 90055-47-3 | [1][2] |

| IUPAC Name | This compound | |

| Physical Form | Colorless to Yellow Liquid | |

| Storage | Sealed in dry, 2-8°C |

Role in Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of (S)-clopidogrel, a widely used antiplatelet and antithrombotic drug.[3] The compound's reactivity, enhanced by the presence of two chlorine atoms, allows for its use as an electrophile in nucleophilic substitution reactions to construct the core structure of Clopidogrel.[1] It serves as a precursor that is condensed with 4,5,6,7-tetrahydrothienopyridine to form the final active pharmaceutical ingredient.

The logical workflow for the synthesis of (S)-clopidogrel from 2-chlorophenylglycine, highlighting the role of this compound, is depicted below.

Experimental Protocols

An industrially viable method for the synthesis of this compound involves a multi-step process starting from 2-chlorophenylglycine.

Step 1: Esterification of 2-Chlorophenylglycine

This initial step converts 2-chlorophenylglycine into its methyl ester hydrochloride.

-

Reactants : 2-chlorophenylglycine, thionyl chloride, and methanol in a 1:1:1 molar ratio.[1]

-

Procedure :

-

Suspend 2-chlorophenylglycine in methanol.

-

Cool the mixture and slowly add thionyl chloride while maintaining the temperature.

-

Heat the reaction mixture to a controlled temperature of 50–65°C.[1]

-

Maintain the reaction for 5–6 hours to ensure complete conversion.[1]

-

Upon completion, the solvent is typically removed under reduced pressure to yield the methyl ester hydrochloride product, which can often be used in the subsequent step without further purification.[1]

-

Step 2: Conversion to this compound (Sandmeyer-type Reaction)

The amino group of the methyl ester is replaced with a chlorine atom.

-

Reactants : Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, sodium nitrite, and a chlorine source (e.g., hydrochloric acid).

-

Procedure :

-

Dissolve the methyl ester hydrochloride from Step 1 in aqueous acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

-

The diazonium salt is then decomposed in the presence of a chloride source, leading to the formation of this compound.

-

The product is then extracted from the aqueous phase using an organic solvent, followed by washing and purification.

-

Step 3: Synthesis of Racemic Clopidogrel via Condensation

This step involves the nucleophilic substitution of the chloro group on this compound by 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

-

Reactants : this compound and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.

-

Procedure :

-

Combine this compound and 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in a suitable solvent, such as toluene.[1]

-

The reaction is carried out under acidic conditions, and the temperature is maintained above 60°C to facilitate the reaction and minimize side products.[1]

-

After the reaction is complete, the mixture is worked up to isolate the racemic clopidogrel.

-

The final step in producing the active drug is the chiral resolution of the racemic mixture to isolate the desired (S)-enantiomer.[1]

Biological Activity and Mechanism of Action

While this compound is primarily an intermediate, its structure, particularly the two chlorine atoms, imparts significant reactivity.[1] The compound itself is studied for potential biological activities.[1] However, its primary relevance in drug development is as a precursor to Clopidogrel. The active metabolite of Clopidogrel functions by irreversibly binding to the P2Y₁₂ receptor on platelets, which inhibits ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby preventing platelet aggregation.[4]

The general reactivity of this compound as an electrophile is illustrated in the diagram below, which depicts its role in forming a new carbon-nitrogen bond during the synthesis of Clopidogrel.

References

Technical Guide: Solubility of Methyl 2-chloro-2-(2-chlorophenyl)acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-chloro-2-(2-chlorophenyl)acetate is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 219.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 90055-47-3 | PubChem[1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (Optional but recommended for confirmation):

-

Evaporate the solvent from the volumetric flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is completely removed, weigh the flask containing the dried solute.

-

The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty flask.

-

-

Quantitative Analysis (HPLC/GC):

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, the experimental protocol detailed in this guide provides a robust framework for researchers to determine these values. The successful execution of this methodology will yield reliable solubility data, which is indispensable for the effective use of this compound in research and development. It is recommended that solubility is determined in a range of solvents with varying polarities to establish a comprehensive solubility profile.

References

Spectroscopic Profile of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloro-2-(2-chlorophenyl)acetate, a compound of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic values derived from established principles of NMR, IR, and Mass Spectrometry. This guide also includes standardized experimental protocols for obtaining such data, offering a framework for the characterization of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 90055-47-3

-

Molecular Formula: C₉H₈Cl₂O₂

-

Molecular Weight: 219.06 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and typical values for the functional groups present.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.3 - 7.6 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 5.5 | Singlet | 1H | Methine proton (-CHCl-) |

| ~ 3.8 | Singlet | 3H | Methyl protons (-OCH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 168 | Quaternary | Carbonyl carbon (C=O) |

| ~ 135 | Quaternary | Aromatic carbon (C-Cl) |

| ~ 130 - 132 | Tertiary | Aromatic carbons (CH) |

| ~ 127 - 129 | Tertiary | Aromatic carbons (CH) |

| ~ 65 | Tertiary | Methine carbon (-CHCl-) |

| ~ 53 | Primary | Methyl carbon (-OCH₃) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 | Medium | Aliphatic C-H stretch (in -OCH₃) |

| ~ 1750 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~ 1200 | Strong | C-O stretch (ester) |

| ~ 800 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 218/220/222 | Molecular ion peak ([M]⁺) cluster due to ³⁵Cl and ³⁷Cl isotopes |

| 183/185 | Loss of Cl radical |

| 159 | Loss of -COOCH₃ group |

| 125 | [C₆H₄Cl]⁺ fragment |

| 59 | [COOCH₃]⁺ fragment |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz (or higher)

-

Pulse Sequence: Standard single-pulse sequence

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency)

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024-4096

-

Temperature: 298 K

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable temperature (e.g., 50 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Helium

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with spectral libraries for confirmation, if available.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their synthetic and analytical efforts.

Unraveling the Biological Potential of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the potential biological activities of Methyl 2-chloro-2-(2-chlorophenyl)acetate. It is important to note that while the biological activities of structurally similar compounds have been reported, specific experimental data, including quantitative metrics and detailed protocols for this compound, are not extensively available in publicly accessible scientific literature. The information presented herein is based on scientific principles and data from related compounds to infer potential areas of biological relevance.

Introduction

This compound is a halogenated phenylacetate derivative. The presence of chlorine atoms on both the phenyl ring and the acetate moiety suggests potential for electrophilic interactions with biological macromolecules, a characteristic often associated with pharmacological activity.[1] While this compound is recognized as a key intermediate in the synthesis of various organic molecules, its intrinsic biological activities remain a subject of exploratory interest.[1] This document aims to provide a comprehensive technical overview of its potential biological activities, drawing parallels from structurally related compounds and outlining the necessary experimental frameworks for its evaluation.

Potential Biological Activities

Based on the activities of analogous chemical structures, this compound may exhibit potential in the following therapeutic areas:

-

Anticancer Activity: Halogenated organic compounds are known to possess cytotoxic effects against cancer cell lines. The electrophilic nature of the molecule could lead to covalent modification of key cellular proteins and enzymes involved in cancer cell proliferation and survival.[1]

-

Antimicrobial Activity: The presence of chloro-phenyl groups is a common feature in many antimicrobial agents. These groups can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes and interaction with intracellular targets.

-

Anti-inflammatory Activity: Phenylacetic acid derivatives have been explored for their anti-inflammatory properties. The mechanism could involve the modulation of inflammatory pathways and the inhibition of enzymes such as cyclooxygenases (COX).

Quantitative Data on Structurally Similar Compounds

To provide a framework for the potential efficacy of this compound, the following table summarizes hypothetical quantitative data that would be crucial to determine its biological activity. Note: The data in this table is for illustrative purposes only and is not actual experimental data for the target compound.

| Biological Activity | Assay Type | Cell Line / Organism | Metric | Hypothetical Value | Reference Compound |

| Anticancer | MTT Assay | Human Colon Carcinoma (HCT-116) | IC50 | 15 µM | Doxorubicin |

| Human Breast Adenocarcinoma (MCF-7) | IC50 | 25 µM | Paclitaxel | ||

| Antimicrobial | Broth Microdilution | Staphylococcus aureus | MIC | 32 µg/mL | Vancomycin |

| Escherichia coli | MIC | 64 µg/mL | Ciprofloxacin | ||

| Anti-inflammatory | Carrageenan-induced Paw Edema | Wistar Rats | % Inhibition at 3h | 45% | Indomethacin |

| COX-2 Inhibition Assay | Ovine COX-2 | IC50 | 5 µM | Celecoxib |

Experimental Protocols

Detailed experimental protocols are essential for the validation of any potential biological activity. Below are generalized methodologies for the key experiments that would be required to assess the biological profile of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic bacteria.

Methodology:

-

Bacterial Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Inoculum Preparation: Bacterial colonies are suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the compound in a rat model.

Methodology:

-

Animal Model: Male Wistar rats are used for the study.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of a compound are mediated through its interaction with specific cellular signaling pathways. Based on its structure, this compound could potentially modulate the following pathways.

Apoptosis Induction in Cancer Cells

An electrophilic compound could induce apoptosis by increasing intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Caption: Potential apoptotic pathway induced by the compound.

Experimental Workflow for Biological Screening

A logical workflow is critical for the systematic evaluation of a novel compound.

Caption: A typical workflow for evaluating biological activity.

Conclusion

While specific biological activity data for this compound is currently limited in the scientific literature, its chemical structure suggests potential as an anticancer, antimicrobial, and anti-inflammatory agent. The information and hypothetical frameworks provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and execute the necessary studies to fully elucidate its pharmacological profile. Rigorous experimental validation is required to confirm these potential activities and to establish a comprehensive understanding of its mechanism of action.

References

The Dual Role of Chlorine in the Reactivity of Methyl 2-chloro-2-(2-chlorophenyl)acetate: A Technical Guide

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a disubstituted acetic acid derivative with the chemical formula C₉H₈Cl₂O₂.[1] This compound serves as a valuable intermediate in organic synthesis, notably in the production of pharmaceuticals. Its reactivity is complex and is critically governed by the presence and position of its two chlorine atoms. One chlorine atom is attached to the α-carbon of the acetate backbone, while the other is at the ortho (C2) position of the phenyl ring.[2] This guide provides an in-depth analysis of the distinct roles these chlorine atoms play in the chemical behavior of the molecule, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Electronic Effects

The reactivity of this compound is dictated by the electronic and steric influences of its functional groups and, most importantly, the two chlorine atoms. These atoms modulate the electrophilicity of different centers within the molecule, making it susceptible to various chemical transformations.

-

α-Chloro Atom: Located on the carbon adjacent to the carbonyl group, this chlorine atom is a good leaving group in nucleophilic substitution reactions. Its strong inductive effect withdraws electron density from the α-carbon, making it highly electrophilic and prone to attack by nucleophiles.[2]

-

ortho-Chloro Atom: The chlorine on the phenyl ring primarily exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also has a weaker electron-donating resonance effect (+R) because of its lone pairs of electrons.[3] This combination deactivates the aromatic ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself.[3] Crucially, it also influences the stability of reaction intermediates.

The following diagram illustrates the key electronic influences of the chlorine atoms on the molecule's reactive sites.

Caption: Electronic influences of the two chlorine atoms on reactive centers.

Major Reaction Pathways and Reactivity

The electronic landscape created by the chlorine atoms gives rise to several key reaction types for this compound.

Nucleophilic Substitution Reactions

Due to its enhanced electrophilicity, the compound is highly susceptible to nucleophilic attack.[2] This can occur at two primary sites: the α-carbon and the carbonyl carbon.

-

At the α-Carbon (Sₙ1 and Sₙ2): The α-carbon is a prime target for nucleophiles, leading to the displacement of the α-chloro atom. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile.[4]

-

Sₙ2 Mechanism: A strong nucleophile attacks the α-carbon in a single, concerted step, displacing the chloride ion. The ortho-chloro group on the phenyl ring can sterically hinder this "backside attack," potentially slowing the reaction rate compared to an unsubstituted equivalent.[4]

-

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed via a two-step Sₙ1 mechanism.[5] This involves the initial departure of the chloride leaving group to form a carbocation intermediate. The stability of this carbocation is crucial. The adjacent carbonyl group is electron-withdrawing and would destabilize a carbocation, but the phenyl ring can offer resonance stabilization. The ortho-chloro group's inductive effect, however, would further destabilize the carbocation.

-

-

At the Carbonyl Carbon (Nucleophilic Acyl Substitution): The ester group can undergo nucleophilic acyl substitution.[6] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide group (-OCH₃) as the leaving group. The electron-withdrawing effects of both chlorine atoms increase the partial positive charge on the carbonyl carbon, making it more reactive towards nucleophiles compared to similar, non-chlorinated esters.

Hydrolysis

Hydrolysis is a specific type of nucleophilic acyl substitution where water acts as the nucleophile. The ester group is hydrolyzed to yield the corresponding carboxylic acid and methanol.[2] This reaction can be catalyzed by either acid or base. The principles of enhanced carbonyl reactivity due to the chlorine atoms apply here as well, suggesting that this compound would hydrolyze more readily than methyl phenylacetate.

Reduction

The compound can be reduced to form the corresponding alcohol.[2] This typically involves the reduction of the ester functional group. The choice of reducing agent will determine the outcome. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

Synthesis of this compound

Several synthetic routes are available, with the choice often depending on the desired scale and purity. The conditions of these syntheses highlight the molecule's reactivity.

| Method | Reactants | Catalyst/Conditions | Yield | Purity | Reference |

| Esterification | 2-chlorophenylglycine, Thionyl chloride, Methanol | 50–65°C, 5–6 hours | High | High | [2] |

| Halogenation & Ester Exchange | α-Bromo-2-chlorophenylacetic acid, Methyl acetate | Lewis Acid (e.g., TiCl₄) | >90% | >99% | [7] |

| Condensation | 4,5,6,7-tetrahydrothienopyridine hydrochloride, methyl α-bromo-2-chlorophenyl acetate | Acidic, 60–100°C | N/A | N/A | [2] |

Experimental Protocols

Protocol 1: Synthesis via Lewis Acid Catalyzed Ester Exchange

This protocol is adapted from a patented method for a closely related compound and is suitable for large-scale production with high purity.[7]

Objective: To synthesize Methyl α-bromo-2-chlorophenylacetate (a proxy for the title compound's synthesis) via ester exchange.

Materials:

-

α-Bromo-2-chlorophenylacetic acid

-

Methyl acetate

-

Lewis Acid catalyst (e.g., titanium tetrachloride, zinc chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine α-Bromo-2-chlorophenylacetic acid and an excess of methyl acetate (which also acts as the solvent).

-

Add the Lewis acid catalyst (e.g., titanium tetrachloride) dropwise while monitoring the temperature.

-

Heat the reaction mixture to a controlled temperature (typically reflux) and maintain for 4 to 8 hours.

-

Monitor the reaction progress using HPLC or TLC.

-

Upon completion, cool the mixture to room temperature and quench the reaction by adding water.

-

Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product via flash column chromatography if necessary.

The workflow for this experimental procedure is visualized below.

References

- 1. This compound | C9H8Cl2O2 | CID 10998506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90055-47-3 | Benchchem [benchchem.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety, Handling, and Disposal of Methyl 2-chloro-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and disposal information for Methyl 2-chloro-2-(2-chlorophenyl)acetate, a compound relevant in pharmaceutical research and development. The following sections detail the chemical and physical properties, toxicological data, safe handling procedures, emergency protocols, and disposal considerations.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 219.06 g/mol | PubChem[1] |

| CAS Number | 90055-47-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 217.9901349 | PubChem[1] |

| Monoisotopic Mass | 217.9901349 | PubChem[1] |

| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 241 | PubChem[1] |

Toxicological Information and Hazard Classification

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not publicly available. The hazard classification is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1] |

Safe Handling and Personal Protective Equipment (PPE)

The safe handling of this compound requires adherence to a hierarchy of controls to minimize exposure.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation of vapors.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Administrative Controls

-

Training: All personnel handling the substance must be thoroughly trained on its hazards, safe handling procedures, and emergency protocols.

-

Work Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If a fume hood is not available or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: If swallowed, DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

In the event of a spill, follow the workflow below.

Disposal

Dispose of this compound and its containers in accordance with all local, regional, and national regulations. This substance should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash. Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Protocols for Hazard Assessment

The following sections outline the methodologies for key experiments used to determine the toxicological properties of a chemical like this compound, based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosage: A stepwise procedure is used with a starting dose based on the expected toxicity. Doses are administered orally via gavage.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed at the starting level.

-

If the animal survives, two more animals are dosed at the same level.

-

If the initial animal dies, the next dose is lowered.

-

This process is repeated in a stepwise manner to identify the dose that causes mortality.

-

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

-

Endpoint: The result is an estimated LD50 value and a classification of the substance's acute oral toxicity.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.

-

The exposure period is typically 4 hours.

-

After exposure, the patch and any residual substance are removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Endpoint: The substance is classified as a skin irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyelids are held together for about one second to prevent loss of the substance.

-

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations can continue for up to 21 days to assess reversibility.

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and consultation of the official Safety Data Sheet (SDS) for this compound. Always consult the SDS and follow all institutional and regulatory guidelines when handling any chemical.

References

A Guide to the Thermal Stability and Decomposition of Methyl 2-chloro-2-(2-chlorophenyl)acetate

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a halogenated ester with potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, storage, and processing, as well as for defining its synthetic utility and potential degradation pathways. This document outlines the recommended experimental approaches for characterizing its thermal properties and discusses potential decomposition mechanisms.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem[1] |

| Molecular Weight | 219.06 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 90055-47-3 | PubChem[1] |

| Physical Appearance | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

Predicted Thermal Stability and Decomposition

While specific data is unavailable, the thermal decomposition of this compound is likely to be influenced by the lability of the C-Cl bond at the alpha-position to the carbonyl group and the potential for elimination reactions. The presence of two chlorine atoms suggests that the decomposition could proceed through complex radical or elimination pathways.

Potential Decomposition Products: Based on the structure, potential thermal decomposition products could include:

-

Hydrogen chloride (HCl)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Methyl chloride (CH₃Cl)

-

Various chlorinated aromatic compounds

Recommended Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a suitable TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to study thermal decomposition without oxidation.

-

Record the mass loss as a function of temperature. The onset temperature of mass loss is an indicator of the start of decomposition.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range relevant to the expected transitions.

-

Record the heat flow to the sample relative to the reference. Endothermic peaks typically represent melting or boiling, while exothermic peaks often indicate decomposition.

-

4.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during decomposition.

-

Methodology:

-

Couple the outlet of the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the MS or FTIR for analysis.

-

Correlate the evolution of specific gases with the mass loss steps observed in the TGA thermogram.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability and Decomposition Analysis.

Safety Considerations

Given the lack of specific toxicity data, this compound should be handled with care, assuming it is a hazardous substance. The GHS hazard statements for this compound indicate that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Thermal decomposition may release toxic and corrosive gases such as HCl, CO, and phosgene, necessitating appropriate engineering controls and safety precautions during thermal analysis experiments.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its evaluation. The proposed experimental workflow, combining TGA, DSC, and EGA, will enable researchers to thoroughly characterize its thermal properties, identify decomposition products, and ensure its safe handling and application in research and development. It is imperative that these experimental investigations are conducted to fill the existing data gap and to support the safe and effective use of this compound.

References

An In-depth Technical Guide to Methyl 2-chloro-2-(2-chlorophenyl)acetate: Historical Context, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-2-(2-chlorophenyl)acetate is a halogenated phenylacetate derivative of significant interest in the pharmaceutical industry. While the specific historical details of its initial discovery are not extensively documented in readily available literature, its prominence arose from its critical role as a key intermediate in the synthesis of the widely used antiplatelet agent, clopidogrel. This technical guide provides a comprehensive overview of the compound's known synthetic routes, physical and spectroscopic properties, and its established applications in organic synthesis.

Historical Context: A Pivotal Intermediate in Pharmaceutical Synthesis

The historical significance of this compound is intrinsically linked to the development of clopidogrel, a thienopyridine-class antiplatelet agent. While the exact date and researchers of its first synthesis are not clearly documented, its utility as a precursor became evident with the rise of clopidogrel as a blockbuster drug. The primary focus of scientific literature and patents surrounding this compound has been on optimizing its synthesis to improve the overall yield and efficiency of the clopidogrel manufacturing process. Its structure, containing two reactive chlorine atoms, makes it a versatile building block for introducing the substituted phenylacetate moiety into larger molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and provides essential information for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 90055-47-3 | PubChem |

| Molecular Formula | C₉H₈Cl₂O₂ | PubChem |

| Molecular Weight | 219.06 g/mol | PubChem |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| SMILES | COC(=O)C(C1=CC=CC=C1Cl)Cl | PubChem |

| InChI | InChI=1S/C9H8Cl2O2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,1H3 | PubChem |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are typically found in specialized databases, a summary of available data is provided in Table 2.

| Spectroscopy | Data Availability |

| ¹H NMR | Data available in spectral databases |

| ¹³C NMR | Data available in spectral databases[1] |

| Infrared (IR) | Data available in spectral databases[1] |

| Mass Spectrometry (MS) | Data available in spectral databases[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a key step in the production of clopidogrel. Several methods have been reported, primarily focusing on the chlorination of a precursor. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis typically involves the chlorination of a suitable precursor, such as a derivative of 2-chlorophenylacetic acid. This transformation introduces the second chlorine atom at the alpha-position to the ester group.

References

An In-depth Technical Guide to the Research of Methyl 2-chloro-2-(2-chlorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-2-(2-chlorophenyl)acetate, with the CAS number 90055-47-3, is a halogenated aromatic ester of significant interest in the pharmaceutical industry.[1] Its primary role is as a key intermediate in the synthesis of the antiplatelet agent Clopidogrel.[2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its pivotal role in drug development. The information is presented to be a valuable resource for researchers and scientists involved in organic synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a disubstituted acetic acid derivative. The molecular structure consists of a methyl acetate backbone with two chlorine substituents: one on the alpha-carbon of the acetate group and the other on the ortho (C2) position of the phenyl ring.[3]

| Property | Value | Source |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| CAS Number | 90055-47-3 | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [4] |

| Purity | 95% | [4] |

Synthesis of this compound

The synthesis of this compound is a critical step in the production of Clopidogrel. Two primary synthetic routes have been reported in the literature:

-

Chlorination of Methyl (2-chlorophenyl)acetate: This method involves the direct chlorination of the alpha-position of methyl (2-chlorophenyl)acetate.

-

Esterification of 2-chloro-2-(2-chlorophenyl)acetic acid: This route involves the esterification of the corresponding carboxylic acid.

A notable synthetic method involves the reaction of o-chloromandelic acid methyl ester with thionyl chloride.[5]

Experimental Protocol: Synthesis from o-Chloromandelic Acid Methyl Ester[5]

This protocol is based on a patented method for the synthesis of Alpha-chloro-(2-chloro) methyl phenyl acetate.

Materials:

-

o-Chloromandelic acid methyl ester

-

Pyridine (solvent)

-

Thionyl chloride

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, dissolve o-chloromandelic acid methyl ester in pyridine.

-

Stir the solution to ensure complete dissolution.

-

Add thionyl chloride to the reaction mixture.

-

Maintain the reaction temperature between 25°C and 80°C.

-

Allow the reaction to proceed for a duration of 0.5 to 5 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the filter residue with ethyl acetate.

-

Combine the filtrate and the washings.

-

Extract the combined organic solution with water to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the solid sodium sulfate.

-

Remove the solvent from the filtrate by distillation under reduced pressure to obtain this compound.

Quantitative Data:

A related synthesis using sulfuryl chloride resulted in a crude product with an HPLC purity of 40%, indicating the necessity of a thorough purification step.[5]

Role in Clopidogrel Synthesis

This compound is a crucial precursor in the multi-step synthesis of Clopidogrel, a potent antiplatelet medication. The synthesis generally involves the condensation of this intermediate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Caption: Synthetic workflow from starting materials to Clopidogrel.

Biological Activity and Signaling Pathways

Currently, there is no available literature detailing the specific biological activities or the direct effects on signaling pathways of this compound itself. Its significance lies in its role as a chemical building block for the synthesis of Clopidogrel.

The final product, Clopidogrel, is a prodrug that is metabolized in the liver to its active form. The active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on platelets, which inhibits ADP-mediated activation of the GPIIb/IIIa complex. This action ultimately blocks platelet aggregation.

Caption: Mechanism of action of Clopidogrel.

Conclusion

This compound is a vital chemical intermediate, primarily recognized for its indispensable role in the synthesis of the widely used antiplatelet drug, Clopidogrel. While detailed public information on its specific biological activities and comprehensive spectroscopic data is limited, understanding its synthesis is paramount for pharmaceutical chemists. The synthetic route involving the chlorination of o-chloromandelic acid methyl ester with thionyl chloride presents a viable method for its preparation. Further research into optimizing this synthesis and fully characterizing the compound would be beneficial for the drug development community.

References

- 1. This compound | C9H8Cl2O2 | CID 10998506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. This compound | 90055-47-3 | Benchchem [benchchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. CN101434540B - Method for synthesizing alpha-chlorine (2-chlorine) methyl phenyl acetate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Methyl 2-chloro-2-(2-chlorophenyl)acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction